molecular formula C8H8N2O3 B3228355 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 126259-73-2

4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Cat. No.: B3228355
CAS No.: 126259-73-2
M. Wt: 180.16 g/mol
InChI Key: RPQFEINGIVWGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound with the molecular formula C8H8N2O3 It is a derivative of cyclopenta[b]pyridine, characterized by the presence of a nitro group and an N-oxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often involve the use of catalysts such as manganese triflate (Mn(OTf)2) and oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) in solvents such as acetonitrile or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydroxylamines.

Scientific Research Applications

4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group and N-oxide functionality play crucial roles in these interactions, potentially leading to the inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is unique due to its combination of a nitro group and an N-oxide functionality, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of more complex molecules and the study of enzyme interactions.

Properties

IUPAC Name

4-nitro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-9-5-4-8(10(12)13)6-2-1-3-7(6)9/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQFEINGIVWGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C[N+](=C2C1)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 2
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 4
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 5
Reactant of Route 5
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 6
Reactant of Route 6
4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.